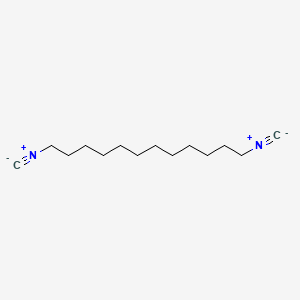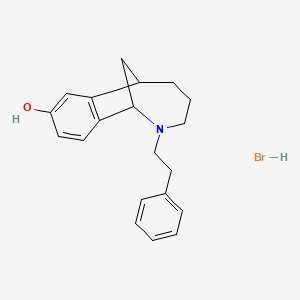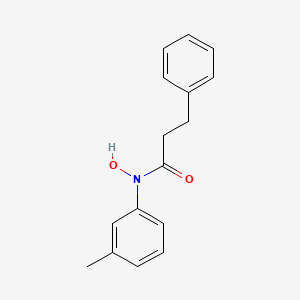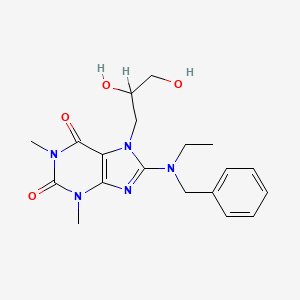
1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- is a complex organic compound with a unique structure that includes a purine core
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- involves multiple steps. The synthetic routes typically start with the preparation of the purine core, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds include other purine derivatives with different functional groups. These compounds may have similar structures but differ in their chemical properties and biological activities. Examples include:
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-hydroxyethyl)-1,3-dimethyl-
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
78720-96-4 |
|---|---|
Fórmula molecular |
C19H25N5O4 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
8-[benzyl(ethyl)amino]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H25N5O4/c1-4-23(10-13-8-6-5-7-9-13)18-20-16-15(24(18)11-14(26)12-25)17(27)22(3)19(28)21(16)2/h5-9,14,25-26H,4,10-12H2,1-3H3 |
Clave InChI |
DCUFNKYDJMUSQN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


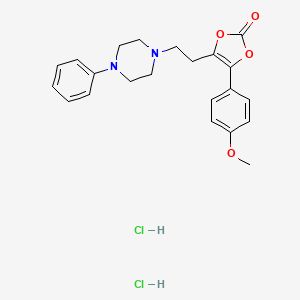
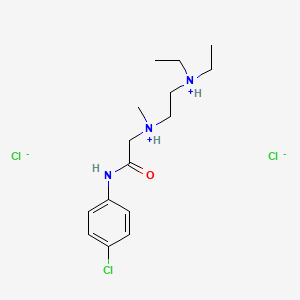
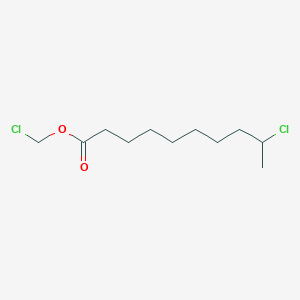
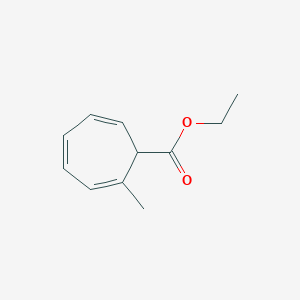
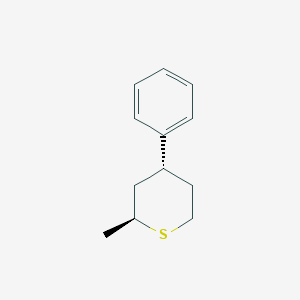
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
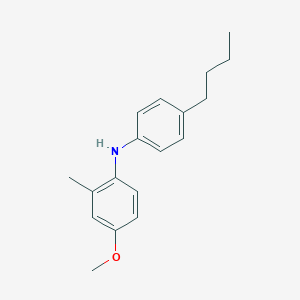
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)

![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)

